molecular formula C9H9Cl2NO B13024612 1-Amino-1-(2,4-dichlorophenyl)acetone

1-Amino-1-(2,4-dichlorophenyl)acetone

Katalognummer: B13024612
Molekulargewicht: 218.08 g/mol
InChI-Schlüssel: CEEYZBKUAGRKLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(2,4-dichlorophenyl)acetone is a chemical compound with the molecular formula C8H8Cl2NO. It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with two chlorine atoms on the phenyl ring.

Vorbereitungsmethoden

The synthesis of 1-Amino-1-(2,4-dichlorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Analyse Chemischer Reaktionen

1-Amino-1-(2,4-dichlorophenyl)acetone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(2,4-dichlorophenyl)acetone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions

Wirkmechanismus

The mechanism of action of 1-Amino-1-(2,4-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the dichlorophenyl group enhances its lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-(2,4-dichlorophenyl)acetone can be compared with other similar compounds, such as:

    1-Amino-1-(2,4-dichlorophenyl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-Amino-1-(2,4-dichlorophenyl)propane: Similar structure but with an additional carbon atom in the chain.

    1-Amino-1-(2,4-dichlorophenyl)butane: Similar structure but with two additional carbon atoms in the chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C9H9Cl2NO

Molekulargewicht

218.08 g/mol

IUPAC-Name

1-amino-1-(2,4-dichlorophenyl)propan-2-one

InChI

InChI=1S/C9H9Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,12H2,1H3

InChI-Schlüssel

CEEYZBKUAGRKLX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.